molecular formula C12H16N2O B1442157 4-Amino-1-benzylpiperidin-2-one CAS No. 1315495-55-6

4-Amino-1-benzylpiperidin-2-one

Cat. No. B1442157
CAS RN: 1315495-55-6
M. Wt: 204.27 g/mol
InChI Key: VVIQPDGMXGRYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-1-benzylpiperidin-2-one” is a chemical compound with the empirical formula C12H18N2 . It is also known by the synonym "1-(Phenylmethyl)-4-piperidinamine" . This compound plays a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-Amino-1-benzylpiperidin-2-one”, involves various intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-benzylpiperidin-2-one” consists of a six-membered piperidine ring with a benzyl group and an amino group attached . The molecular weight of this compound is 190.28 g/mol .


Chemical Reactions Analysis

“4-Amino-1-benzylpiperidin-2-one” has been used in the preparation of various compounds, including butyl 4-amino-1-piperidineacetate and 5-alkylimino-1,2,4-thiadiazolidine-3-ones . It has also been used as a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase, antiplasmodial compounds, dual activity cholinesterase and Aβ-aggregation inhibitors, muscarinic acetylcholine receptor antagonists, and beta 2 adrenoceptor agonists .


Physical And Chemical Properties Analysis

“4-Amino-1-benzylpiperidin-2-one” is a liquid at room temperature with a density of 0.933 g/mL at 25 °C . Its refractive index is 1.543 .

Scientific Research Applications

Medicinal Chemistry: Alzheimer’s Disease Research

4-Amino-1-benzylpiperidin-2-one: is a key intermediate in the synthesis of donepezil , a widely used medication for Alzheimer’s disease. Donepezil acts as a selective acetylcholinesterase inhibitor, enhancing cholinergic function by making more acetylcholine available. Researchers are actively exploring donepezil derivatives for improved efficacy and reduced side effects.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic chemistry, this compound serves as a building block for creating heterocyclic compounds with potential pharmacological activities . Its benzylpiperidine moiety is a common feature in molecules designed for neurological activity.

Pharmacology: Cholinesterase Inhibitors

The benzylpiperidine structure is crucial in the development of cholinesterase inhibitors . These inhibitors are not only used for Alzheimer’s but also for treating other conditions like myasthenia gravis, showcasing the versatility of 4-Amino-1-benzylpiperidin-2-one in drug design.

Biochemistry: Enzyme Interaction Studies

This compound is used in biochemical research to study interactions with enzymes such as acetylcholinesterase . Understanding these interactions helps in designing drugs that can modulate enzyme activity for therapeutic purposes.

Chemical Synthesis: Intermediate for Donepezil Analogues

It is employed as an intermediate in the synthesis of donepezil analogues, which are being investigated for their role in managing neurodegenerative disorders . These analogues could lead to new treatments for diseases like Alzheimer’s.

Industrial Applications: Chemical Manufacturing

While specific industrial applications are less documented, compounds like 4-Amino-1-benzylpiperidin-2-one are often used in the chemical industry as intermediates in the synthesis of more complex molecules .

Research in Organic Chemistry: Scaffold Hopping

Researchers use 4-Amino-1-benzylpiperidin-2-one in scaffold hopping strategies to discover new chemical entities with therapeutic potential, particularly in the realm of neurodegenerative diseases .

Analytical Chemistry: Reference Standards

In analytical chemistry, this compound can be used as a reference standard to develop analytical methods for detecting and quantifying related substances in pharmaceutical formulations .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Future Directions

Piperidines, including “4-Amino-1-benzylpiperidin-2-one”, are among the most important synthetic fragments for designing drugs . Therefore, the development of new synthesis methods and the discovery of new biological applications for piperidine derivatives are active areas of research . More than 7000 piperidine-related papers were published during the last five years, indicating the significant interest in this field .

properties

IUPAC Name

4-amino-1-benzylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIQPDGMXGRYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of racemic 4-allylamino-1-benzyl-piperidin-2-one (430 mg, 1.76 mmol), 1,3-dimethyl barbituric acid (824 mg 5.28 mmol) and Pd(PPh3)4 (204 mg, 0.18 mmol) in DCM (20 mL) was stirred at ambient temperature for 2 hours then concentrated under vacuum. The resulting residue was purified by Isolute® SCX-2 column (gradient: DCM to 5 to 60% 2M NH3 in methanol solution in DCM) to afford 260 mg (72%) of racemic 4-amino-1-benzyl-piperidin-2-one. LCMS (Method H, ESI): RT=0.35 min, m+H=204.9; 1H NMR (400 MHz, CDCl3) δ: 7.29 (m, 5H), 4.60 (m, 2H), 3.34-3.13 (m, 3H), 2.74 (ddd, 1H), 2.37-2.23 (m, 1H), 2.01 (m, 3H), 1.64 (m, 1H).
Name
racemic 4-allylamino-1-benzyl-piperidin-2-one
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
824 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-benzylpiperidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Amino-1-benzylpiperidin-2-one
Reactant of Route 3
4-Amino-1-benzylpiperidin-2-one
Reactant of Route 4
Reactant of Route 4
4-Amino-1-benzylpiperidin-2-one
Reactant of Route 5
Reactant of Route 5
4-Amino-1-benzylpiperidin-2-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Amino-1-benzylpiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.